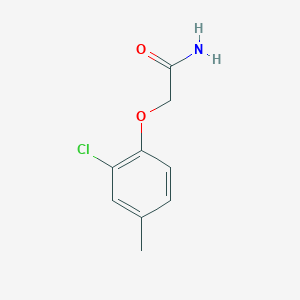

2-(2-Chloro-4-methylphenoxy)acetamide

Description

Contextualization within Phenoxyacetamide Chemistry

2-(2-Chloro-4-methylphenoxy)acetamide belongs to the class of organic compounds known as phenoxyacetamides. This classification is defined by a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an acetamide (B32628) moiety. The specific structure of the titular compound is characterized by a chlorine atom and a methyl group substituted on the phenyl ring at positions 2 and 4, respectively.

The general structure of phenoxyacetamides provides a versatile scaffold that has been extensively explored in medicinal chemistry and agrochemical research. The biological activity of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring.

Academic Significance and Research Gaps

The academic significance of this compound stems from its structural similarity to well-known biologically active compounds. For instance, the related compound (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a widely used herbicide. chemsrc.com This structural analogy suggests that this compound itself could exhibit herbicidal or plant growth-regulating properties, representing a key area for investigation.

Furthermore, the chloroacetamide functional group is a known pharmacophore with a range of biological activities, including antimicrobial and antifungal properties. ijpsr.info Research on various N-substituted chloroacetamides has demonstrated their potential as disinfectants and preservatives. ijpsr.info This suggests that this compound may also possess antimicrobial capabilities worth exploring.

A significant research gap exists in the form of dedicated studies focusing exclusively on this compound. While the activities of related compounds provide a strong basis for inferred potential, detailed investigations into its specific synthesis, characterization, and biological evaluation are not extensively documented in publicly available literature. This lack of specific data presents an opportunity for novel research to elucidate the unique properties of this particular molecule.

Overview of Key Research Areas for this compound

Based on the chemistry of its structural components, the key research areas for this compound can be outlined as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and thoroughly characterizing its physicochemical and spectroscopic properties. A general synthesis could likely be adapted from the preparation of similar phenoxyacetamides, which often involves the reaction of a substituted phenol (B47542) with a haloacetamide.

Herbicidal and Plant Growth-Regulating Activity: Investigating its effects on various plant species to determine its potential as a selective herbicide or plant growth regulator, drawing parallels to the activity of MCPA.

Antimicrobial and Antifungal Activity: Screening the compound against a panel of bacteria and fungi to assess its potential as an antimicrobial agent, a known activity of the chloroacetamide class. ijpsr.infonih.govneliti.com

Other Potential Biological Activities: Exploring other pharmacological potentials, such as anticancer or enzymatic inhibition, given the diverse activities reported for various phenoxyacetamide and chloroacetamide derivatives.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7399-57-7 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Note: Experimental data for this specific compound is limited. The table is based on available database information.

Detailed Research Findings

While specific research on this compound is sparse, studies on analogous compounds provide valuable insights. For example, research on various N-substituted 2-chloroacetamides has shown that the presence of the chloro group is often crucial for their biological activity. Studies have demonstrated that chloroacetamides can exhibit significant antibacterial and antifungal properties. ijpsr.infonih.gov

In the realm of herbicidal activity, the parent compound of the phenoxy portion, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is known to function as a systemic auxin-type herbicide, effectively controlling broadleaf weeds. chemsrc.com The structural similarity suggests that this compound could potentially interact with similar biological pathways in plants.

Furthermore, the synthesis of a related compound, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, has been described in the literature. This synthesis involved the reaction of 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide in the presence of a base. This provides a potential template for the synthesis of this compound itself.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-(2-chloro-4-methylphenoxy)acetamide |

InChI |

InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |

InChI Key |

BDUZONQSTOSLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 4 Methylphenoxy Acetamide

Direct Synthesis of 2-(2-Chloro-4-methylphenoxy)acetamide

The direct synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a well-established method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide.

Nucleophilic Substitution Approaches

The core of the synthesis is a nucleophilic substitution reaction. researchgate.net The process typically involves the deprotonation of 2-chloro-4-methylphenol (B1207291) to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of a haloacetamide, leading to the displacement of the halide and the formation of the desired ether bond.

A common strategy involves the reaction of 2-chloro-4-methylphenol with 2-chloroacetamide (B119443) in the presence of a suitable base. nih.govmdpi.com The base facilitates the formation of the potassium or sodium salt of the phenol (B47542), which is a potent nucleophile. This phenoxide subsequently displaces the chloride ion from 2-chloroacetamide to yield the final product. This reaction is analogous to the synthesis of other N-substituted phenoxy acetamides, where a phenol is reacted with an N-substituted 2-chloroacetamide. nih.govasianpubs.org

Optimization of Reaction Parameters: Solvents, Catalysts, and Conditions

The efficiency and yield of the synthesis are highly dependent on the choice of reaction parameters. Key variables include the solvent, the base (catalyst), and the temperature.

Solvents: Aprotic polar solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. Commonly used solvents include acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netnih.govneliti.com Acetonitrile is frequently employed for its suitable boiling point and ability to dissolve the reactants. nih.govmdpi.com

Catalysts and Bases: A weak base is typically sufficient to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this purpose. nih.govmdpi.com In some cases, a catalyst is added to accelerate the reaction. Sodium iodide (NaI) can be used as a catalyst to facilitate a Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ, leading to a faster substitution. mdpi.com Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB) or tetra-n-butylammonium chloride (TEBAC), have also been utilized in related syntheses to improve the reaction rate between the aqueous and organic phases. researchgate.net

Conditions: The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. Reaction times can vary from a few hours to over 24 hours, depending on the specific reactants and conditions. nih.govresearchgate.net For instance, a synthesis of a similar compound involved refluxing in acetonitrile at 110 °C for 16 hours. mdpi.com

Below is a table summarizing typical reaction parameters for the synthesis of phenoxy acetamides via nucleophilic substitution.

| Parameter | Common Choices | Rationale | Source(s) |

| Reactant 1 | 2-Chloro-4-methylphenol | Phenolic component | nih.gov |

| Reactant 2 | 2-Chloroacetamide | Acetamide (B32628) component with leaving group | researchgate.net |

| Solvent | Acetonitrile (CH₃CN), THF, DMF | Aprotic polar solvent to facilitate Sₙ2 reaction | nih.govneliti.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the nucleophile | nih.govmdpi.com |

| Catalyst | Sodium Iodide (NaI), TEBAC | Accelerates the rate of substitution | mdpi.comresearchgate.net |

| Temperature | Reflux (e.g., 85-110 °C) | Provides energy to overcome activation barrier | mdpi.comresearchgate.net |

Advanced Purification and Isolation Techniques

Once the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the product must be isolated and purified. ijpsr.info A standard workup procedure involves cooling the reaction mixture and pouring it into water to precipitate the crude product. nih.gov The solid can then be collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities. nih.govijpsr.info

Further purification is often necessary to achieve high purity. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a hot solvent, such as ethanol (B145695), and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. nih.govijpsr.info

Solvent Extraction: The product can be extracted from an aqueous layer into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.govneliti.com The combined organic phases are then washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. nih.govmdpi.com

Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is a powerful technique. nih.gov The crude mixture is applied to the top of a column, and a solvent system (eluent) is passed through, separating the components based on their polarity. Flash chromatography, a variation that uses pressure to speed up the process, is also effective. chemicalbook.com

Derivatization and Analogue Synthesis Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for creating a library of related compounds. The primary sites for modification are the amide nitrogen and the alpha-chloro group, which can be readily substituted.

Synthesis of N-Substituted Acetamide Analogues

A major pathway for derivatization involves the synthesis of analogues with various substituents on the amide nitrogen. This is typically achieved by reacting 2-chloro-4-methylphenol with a pre-synthesized N-substituted 2-chloroacetamide. nih.gov These N-substituted 2-chloroacetamides are themselves prepared through the straightforward reaction of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or in a buffered solution. ijpsr.infochemicalbook.comnih.gov

This modular approach allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heterocyclic moieties, onto the amide nitrogen. For example, reacting 2-chloro-4-methylphenol with N-benzyl-2-chloroacetamide yields N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. nih.gov Similarly, using N-(4-(1-piperidinyl)phenyl)-2-chloroacetamide would produce 2-(2-chloro-4-methylphenoxy)-N-(4-(1-piperidinyl)phenyl)acetamide. sigmaaldrich.comuni.lu

The table below lists examples of N-substituted chloroacetamide precursors and the corresponding phenoxy acetamide analogues.

| N-Substituted Chloroacetamide Precursor | Resulting Analogue | Source(s) |

| N-Benzyl-2-chloroacetamide | N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide | nih.gov |

| 2-Chloro-N-(p-tolyl)acetamide | 2-(2-Chloro-4-methylphenoxy)-N-(p-tolyl)acetamide | researchgate.netuomustansiriyah.edu.iq |

| 2-Chloro-N-(4-fluorophenyl)acetamide | N-(4-Fluorophenyl)-2-(2-chloro-4-methylphenoxy)acetamide | nih.gov |

| 2-Chloro-N-(4-(1-piperidinyl)phenyl)acetamide | 2-(2-Chloro-4-methylphenoxy)-N-(4-(1-piperidinyl)phenyl)acetamide | sigmaaldrich.comuni.lu |

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

The phenoxyacetamide scaffold is an excellent precursor for the synthesis of various heterocyclic systems. researchgate.net The chemical reactivity of the chloroacetamide moiety allows for nucleophilic substitution which can be followed by an intramolecular cyclization to form rings. researchgate.net

One common strategy involves reacting a related N-aryl chloroacetamide with a binucleophilic reagent. For instance, the reaction of 2-chloro-N-p-tolylacetamide with thiourea (B124793) or thiosemicarbazide (B42300) can lead to the formation of intermediates that, upon further reaction, can cyclize into heterocyclic systems like thiazolidinones or β-lactams. researchgate.netuomustansiriyah.edu.iq While this example uses a related starting material, the principle applies directly to derivatives of this compound. By first introducing appropriate functional groups onto the N-substituent, intramolecular cyclization can be triggered. For example, an N-aryl substituted analogue could be further functionalized with a nucleophilic group (like -OH or -SH) ortho to the amide, setting the stage for a ring-closing reaction onto the acetamide's alpha-carbon after displacement of the phenoxy group, or onto the carbonyl carbon. These transformations are valuable for creating complex molecules with potential biological activity. neliti.com

Formation of Benzoxazinone Derivatives (e.g., via Smiles Rearrangement)

A significant application of this compound is in the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives. A key transformation in this process is the Smiles rearrangement. asianpubs.orgresearchgate.netsemanticscholar.org This intramolecular nucleophilic aromatic substitution reaction provides an efficient route to these heterocyclic compounds.

The synthesis typically begins with the O-alkylation of a substituted phenol with a haloacetamide. In one approach, 2-chloro-4-methylphenol is treated with N-benzyl-2-chloroacetamide in the presence of potassium carbonate in acetonitrile to yield N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide. semanticscholar.orgumich.edu This intermediate then undergoes cyclization via a Smiles-type rearrangement when treated with cesium carbonate in refluxing dimethylformamide (DMF), affording the corresponding 7-methyl-4-benzyl-2H-1,4-benzoxazin-3(4H)-one. semanticscholar.orgumich.edu It is noteworthy that the rearrangement leads to the formation of the 7-methyl substituted product rather than the 6-methyl isomer. semanticscholar.orgumich.edu

The general applicability of this method has been demonstrated with a variety of primary amines and 2-chlorophenols, yielding a range of 2H-1,4-benzoxazin-3(4H)-ones in moderate to excellent yields (45-90%). asianpubs.orgresearchgate.net The reaction conditions are generally mild, and the process can accommodate sterically hindered molecules. asianpubs.org

Table 1: Synthesis of Benzoxazinone Derivatives via Smiles Rearrangement

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-methylphenol, N-benzyl-2-chloroacetamide | a) K₂CO₃, CH₃CN, rt, 6 h; b) Cs₂CO₃, DMF, reflux, 6 h | 7-Methyl-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | 95% (step a), 68% (step b) | semanticscholar.orgumich.edu |

Synthesis of Thiazolidinedione Analogues

While direct synthesis of thiazolidinedione analogues from this compound is not extensively detailed in the provided context, the synthesis of related structures involves the reaction of N-substituted 2-chloroacetamides with thiazolidinedione precursors. For instance, 2-chloro-N-(2-methoxyphenyl)acetamide has been used in the synthesis of 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene) methyl] phenoxy}-N-(2-methoxyphenyl) acetamide. thepharmajournal.com This suggests a potential pathway where the this compound could be modified or used in conjunction with thiazolidinedione scaffolds.

The general synthesis of the thiazolidinedione (TZD) core often starts from chloroacetic acid and thiourea. asianjpr.comnih.gov These react to form 2-imino-4-thiazolidinone, which is then hydrolyzed to 2,4-thiazolidinedione (B21345). asianjpr.comnih.gov This core can then be further functionalized. For example, a Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione can yield a benzylidene-substituted intermediate. thepharmajournal.comasianpubs.org This intermediate can then be reacted with a suitable N-substituted chloroacetamide.

A series of thiazolidinedione derivatives were synthesized by reacting 5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with various aromatic N-substituted acetamides in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). thepharmajournal.com This general scheme could potentially be adapted for this compound or its derivatives.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a valuable tool for accelerating and improving the efficiency of organic reactions, including the synthesis of derivatives related to this compound. irjmets.comresearchgate.netiosrjournals.org This technique offers several advantages over conventional heating methods, such as faster reaction times, higher yields, and often cleaner reaction profiles. researchgate.netiosrjournals.org

For instance, the synthesis of 2-chloro-N-p-tolylacetamide, a structurally similar compound, was significantly expedited using microwave irradiation. While conventional synthesis required 5-6 hours, the microwave-assisted method was completed in just 5-10 minutes with yields ranging from 50-80%. researchgate.net Similarly, the synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide is often accelerated by microwave irradiation. irjmets.com

Microwave irradiation has also been successfully applied to the synthesis of thiazolidinedione derivatives. nih.govmdpi.comjchps.com The formation of the 2,4-thiazolidinedione ring from chloroacetic acid and thiourea can be achieved in minutes under microwave conditions, compared to hours of refluxing with conventional heating. nih.gov For example, subjecting a mixture of thiourea and monochloroacetic acid in water to microwave irradiation at 110 °C for 12 minutes resulted in a 90% yield of 2,4-thiazolidinedione. mdpi.com Subsequent reactions to build more complex thiazolidinedione-containing molecules have also benefited from microwave assistance, leading to moderate to good yields in shorter reaction times. mdpi.comjchps.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 2-Chloro-N-p-tolylacetamide | 5-6 hours | 5-10 minutes (50-80% yield) | researchgate.net |

| Synthesis of 2,4-Thiazolidinedione | ~12 hours reflux | 5 minutes (83% yield) | nih.gov |

| Synthesis of 2,4-Thiazolidinedione | 1 hour stir, then recrystallize | 12 minutes at 110 °C (90% yield) | mdpi.com |

General Chemical Reactivity of this compound and its Derivatives

Reductive Conversion Reactions

The primary reductive transformation concerning this compound involves the dehalogenation of the chloro-substituent on the aromatic ring. While specific studies on the reductive dehalogenation of this particular compound are not prevalent in the reviewed literature, the principles of aryl halide reduction are well-established and can be applied.

Catalytic hydrogenation is a common and effective method for the reductive removal of aryl halides. sci-hub.seresearchgate.net This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, yielding 2-(4-methylphenoxy)acetamide. To neutralize the hydrogen halide byproduct (HCl in this case), a base like sodium bicarbonate is often added to the reaction mixture. sci-hub.se

The general conditions for such a transformation are outlined in the table below, based on established methods for aryl chloride reduction.

Table 1: Illustrative Conditions for Reductive Dechlorination

| Reaction | Reagents and Conditions | Product | Reference |

| Reductive Dechlorination | This compound, H₂, Pd/C, NaHCO₃, in a solvent like methanol (B129727) or ethanol, room temperature. | 2-(4-methylphenoxy)acetamide | sci-hub.se |

It is important to note that the reactivity of aryl chlorides to reduction is generally lower than that of aryl bromides, and thus may require more catalyst or more forcing conditions. sci-hub.se The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. Alternative reducing agents and catalytic systems for aryl dehalogenation have also been reported, including the use of formate (B1220265) salts as hydrogen donors. organic-chemistry.org

Reactivity of the Amide Moiety

The amide functional group in this compound is relatively stable but can undergo several important chemical transformations, primarily hydrolysis and dehydration. libretexts.org

Hydrolysis:

Under either acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-(2-chloro-4-methylphenoxy)acetic acid. libretexts.orgresearchgate.net

Acid-catalyzed hydrolysis: This reaction typically involves heating the amide in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-promoted hydrolysis: This is achieved by heating the amide with a strong base, such as sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process is often referred to as saponification.

The general schemes for these hydrolysis reactions are presented below.

Table 2: Hydrolysis of this compound

| Reaction Type | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | This compound, H₂O, H⁺ (e.g., H₂SO₄), heat. | 2-(2-Chloro-4-methylphenoxy)acetic acid | libretexts.orgresearchgate.net |

| Basic Hydrolysis | This compound, NaOH(aq), heat. | Sodium 2-(2-chloro-4-methylphenoxy)acetate | libretexts.org |

Dehydration:

Primary amides can be dehydrated to form nitriles. This transformation is typically carried out using strong dehydrating agents. researchgate.net Common reagents for this purpose include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or sulfur trioxide-tertiary amine adducts. libretexts.orggoogle.com The reaction involves the elimination of a molecule of water from the amide group.

Table 3: Dehydration of this compound

| Reaction | Reagents and Conditions | Product | Reference |

| Dehydration | This compound, Dehydrating agent (e.g., SOCl₂, P₄O₁₀), heat. | 2-(2-Chloro-4-methylphenoxy)acetonitrile | libretexts.orgresearchgate.net |

The reactivity of the amide group is fundamental to the further functionalization of this compound and its use as a building block in the synthesis of more complex molecules.

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Chloro 4 Methylphenoxy Acetamide

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry reveal distinct information about the electronic, vibrational, and atomic environments within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(2-Chloro-4-methylphenoxy)acetamide is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the downfield region (δ 6.5-8.0 ppm). The methylene (B1212753) (-O-CH₂-) protons, being adjacent to an electronegative oxygen atom, are anticipated to resonate at approximately δ 4.5-5.0 ppm. The methyl group (-CH₃) protons attached to the aromatic ring would produce a singlet in the upfield region, around δ 2.3 ppm. The amide (-NH₂) protons can appear over a broad range and may be observed as a broad singlet, its chemical shift influenced by solvent and concentration. researchgate.net

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemguide.co.uk The carbonyl carbon (C=O) of the amide group is the most deshielded, expected to appear far downfield (δ 165-175 ppm). The aromatic carbons would generate several signals between δ 110-160 ppm, with their exact shifts determined by the positions of the chloro, methyl, and phenoxy substituents. The methylene carbon (-O-CH₂-) would likely resonate around δ 60-70 ppm, while the methyl carbon (-CH₃) would be found in the most upfield region of the spectrum (δ 15-25 ppm). organicchemistrydata.orgchemicalbook.com

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic | ~7.2 | d | 1H | Ar-H |

| Aromatic | ~7.0 | dd | 1H | Ar-H |

| Aromatic | ~6.8 | d | 1H | Ar-H |

| Amide | Variable | br s | 2H | -NH₂ |

| Methylene | ~4.6 | s | 2H | -O-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~170 | C=O |

| Aromatic | ~154 | C-O |

| Aromatic | ~132 | C-CH₃ |

| Aromatic | ~130 | C-H |

| Aromatic | ~128 | C-H |

| Aromatic | ~126 | C-Cl |

| Aromatic | ~115 | C-H |

| Methylene | ~68 | -O-CH₂- |

| Methyl | ~20 | -CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. whitman.edu For this compound, key expected absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the amide group around 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the 3200-3400 cm⁻¹ region. The C-O-C ether linkage would show characteristic stretching bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected between 1450-1600 cm⁻¹, while the C-Cl stretch would appear in the lower frequency region, typically 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. nih.gov The C=O and C-N bonds of the amide group, as well as the C-O ether linkage, would also exhibit characteristic Raman signals. spectroscopyonline.com

Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3200-3400 (two bands) | IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Alkyl C-H | C-H Stretch | 2850-3000 | IR, Raman |

| Amide C=O | C=O Stretch | 1650-1690 | IR (Strong), Raman |

| Aromatic C=C | C=C Stretch | 1450-1600 | IR, Raman |

| Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | 1200-1300 | IR |

| Ether (-O-CH₂-) | C-O-C Symmetric Stretch | 1000-1100 | IR |

| Aromatic Ring | Ring Breathing | ~1000 | Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules, the most significant absorptions arise from π→π* and n→π* transitions.

For this compound, the primary chromophore is the substituted benzene ring. It is expected to exhibit strong absorption bands below 250 nm, corresponding to π→π* transitions of the aromatic system. A weaker absorption band, corresponding to the n→π* transition of the non-bonding electrons on the carbonyl oxygen, may be observed at a longer wavelength, typically above 280 nm. The solvent can influence the position of these absorption maxima. researchgate.net For instance, studies on the related compound 2-chloro-N-(2,4-dinitrophenyl)acetamide have shown distinct absorption bands that shift depending on the solvent used. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight and crucial information about the molecule's structure based on its fragmentation pattern upon ionization. libretexts.org

The molecular formula of this compound is C₉H₁₀ClNO₂. Its monoisotopic mass is approximately 199.04 Da. The mass spectrum would show a molecular ion peak (M⁺) at m/z 199. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 201 with an intensity of about one-third of the M⁺ peak is a definitive feature for a monochlorinated compound. whitman.edu

Common fragmentation pathways would likely involve:

α-cleavage: Breakage of the bond between the carbonyl carbon and the CH₂ group, or the C-N bond.

Ether Cleavage: Scission of the C-O bond of the ether linkage, leading to a [M-C₂H₄NO]⁺ fragment (m/z 141/143) or a [C₇H₆Cl]⁺ fragment.

Loss of the Acetamide (B32628) Moiety: Cleavage to form the 2-chloro-4-methylphenoxyl radical and a charged acetamide fragment, or vice versa.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 199 | 201 | [C₉H₁₀ClNO₂]⁺ | Molecular Ion (M⁺) |

| 142 | 144 | [C₇H₇ClO]⁺ | Cleavage of C-C bond adjacent to amide |

| 141 | 143 | [C₇H₆ClO]⁺ | Cleavage of ether C-O bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and torsional (dihedral) angles, which define the molecule's conformation.

Elucidation of Molecular Conformation and Dihedral Angles

While specific crystallographic data for this compound is not presently available in the searched literature, analysis of its structure and related compounds allows for informed predictions. For example, the crystal structure of N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide reveals a dihedral angle of 30.6 (1)° between its two ring systems, illustrating how such parameters define molecular shape. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The fundamental packing motif observed in the crystal lattice involves the formation of chains of molecules. These chains are a recurring theme in the crystal structures of related acetamide derivatives. For instance, in the structurally similar compound N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked into chains that extend along a specific crystallographic axis. nih.gov Similarly, in other related acetanilides, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, the molecules are also organized into chains through intermolecular hydrogen bonds. nih.govresearchgate.net This recurring chain motif highlights its significance as a stable supramolecular assembly in this class of compounds.

Identification and Characterization of Hydrogen Bonding Networks

The most prominent intermolecular interaction responsible for the assembly of this compound molecules in the crystal is hydrogen bonding. The primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the carbonyl oxygen atom (C=O) of an adjacent molecule. This interaction is consistently the most significant directional force in the crystal structures of related acetamides.

In addition to the principal N—H⋯O hydrogen bonds, other weaker hydrogen bonding interactions can also play a role in stabilizing the crystal structure. These can include C—H⋯O and C—H⋯Cl interactions. For example, in 2-chloro-N-(4-hydroxyphenyl)acetamide, intramolecular C—H⋯O and N—H⋯Cl contacts are observed, which influence the molecular conformation. nih.gov The presence and nature of these weaker interactions can introduce further complexity and specificity to the hydrogen-bonding network, leading to the formation of more intricate three-dimensional structures. In some instances, these weaker interactions can link the primary hydrogen-bonded chains into layers or more complex three-dimensional arrays.

The table below summarizes the key crystallographic and hydrogen bonding parameters for a related compound, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, which provides insight into the types of interactions that may be expected in the title compound. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Chloro 4 Methylphenoxy Acetamide

Quantum Chemical Modeling and Simulations

Quantum chemical methods are at the forefront of computational studies, enabling the detailed analysis of molecular structures and properties based on the principles of quantum mechanics. u-tokyo.ac.jprutgers.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. uomphysics.net It offers a good balance between accuracy and computational cost, making it suitable for studying organic molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

Starting from an initial guess of the molecular geometry, often derived from experimental data like X-ray crystallography, the DFT method iteratively adjusts the atomic coordinates to find the configuration with the minimum energy. nih.gov For phenoxyacetamide derivatives, calculations are typically performed using a basis set such as 6-31+G(d,p) or 6-311G(d,p) with a functional like B3LYP. uomphysics.netnih.gov The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often in good agreement with experimental values, although slight discrepancies can arise because theoretical calculations often model the molecule in an isolated state (gas phase) or in a solvent, whereas experimental data corresponds to the molecule in a crystal lattice where intermolecular forces are present. nih.gov

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and properties. nih.gov

| Parameter | Theoretical (DFT) Value | Experimental (X-ray) Value |

| Bond Length (C=O) | 1.23 Å | 1.20 Å |

| Bond Length (N-C) | 1.34 Å | 1.28 Å |

| Bond Angle (O=C-N) | 122.5° | 122.0° |

| Dihedral Angle (C-N-C-C) | 175.0° | 172.0° |

| Source: Based on general findings from reference rsc.org. |

Frontier Molecular Orbital (FMO) theory is a crucial aspect of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. scispace.comyoutube.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (Egap), are fundamental in describing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower stability. scispace.comnih.gov Conversely, a large energy gap implies a more stable and less reactive molecule. uomphysics.net The Egap is a critical parameter for understanding charge transfer within the molecule. scispace.com DFT calculations are used to compute the energies of the HOMO and LUMO, and the resulting data helps in predicting the molecule's electronic properties and potential reaction sites. researchgate.net For instance, the transition of an electron from the HOMO to the LUMO represents an electronic excitation that can be correlated with the molecule's behavior in chemical reactions. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies and Properties (Note: This table presents typical values for phenoxy acetamide (B32628) derivatives to illustrate the concept.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability |

| Source: Based on general findings from references uomphysics.netscispace.com. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comuni-muenchen.de The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

Typically, regions with a negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone-pair electrons on electronegative atoms like oxygen or nitrogen. rsc.orgresearchgate.net Regions with a positive potential, colored in blue, are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. rsc.org Green areas represent regions of neutral or near-zero potential. wolfram.com By analyzing the MEP map of 2-(2-Chloro-4-methylphenoxy)acetamide, one can identify the most probable sites for intermolecular interactions, such as hydrogen bonding. rsc.orguni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is a powerful method for calculating the electronic transition energies and oscillator strengths, which can then be used to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov

The theoretical spectrum generated by TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the computational model. nih.gov This analysis provides insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, that are responsible for the absorption of light by the molecule. For example, a study on a related acetamide derivative used TD-DFT to calculate the theoretical absorption spectrum in an ethanol (B145695) solvent, showing how computational methods can predict spectroscopic properties. nih.gov

Intermolecular Interaction Analysis and Molecular Dynamics

Understanding how molecules interact with each other is crucial for predicting the macroscopic properties of a material, such as its crystal structure and packing.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify specific intermolecular contacts and their relative importance. nih.gov Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Chloro-Acetamide (Note: Data is for a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, to illustrate the type of information obtained.)

| Interaction Type | Contribution (%) |

| C···H / H···C | 33.4% |

| Cl···H / H···Cl | 20.0% |

| O···H / H···O | 19.5% |

| H···H | Varies |

| Source: Data from references nih.govnih.gov. |

Three-Dimensional Energy Frameworks for Crystal Packing Insights

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a compound. Computational chemistry provides powerful tools to visualize and quantify the intermolecular forces that dictate the crystal packing. Three-dimensional energy frameworks are a computational approach used to analyze the energetic characteristics of crystal structures, offering insights into the stability and nature of the molecular arrangement.

While a specific energy framework analysis for this compound is not extensively documented in the literature, studies on structurally related phenoxyacetamide and chloro-N-phenylacetamide derivatives provide valuable insights into the types of interactions that likely govern its crystal packing. nih.govnih.gov For instance, in the crystal structures of similar acetamide derivatives, N—H⋯O hydrogen bonds are a recurring and dominant feature, often forming chains or layers that are fundamental to the supramolecular assembly. nih.govnih.govnih.govresearchgate.net

The expected energy framework for this compound would likely reveal a robust network of interactions. The primary amide group is a potent hydrogen bond donor and acceptor, predisposing the molecule to form strong N—H⋯O hydrogen bonds. The chloro and methyl substituents on the phenoxy ring, along with the aromatic system itself, would contribute to a complex network of weaker C—H⋯O, C—H⋯Cl, and van der Waals interactions. The visualization of these energetic pathways would provide a clear and quantitative picture of the forces driving the three-dimensional arrangement of the molecules in the solid state.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. hansshodhsudha.comresearchgate.net This method has become an indispensable tool in drug discovery and design, allowing for the rapid screening of large libraries of compounds and providing insights into the molecular basis of ligand-target recognition. researchgate.netresearchgate.net The fundamental principle behind molecular docking is often described by the "lock and key" model, where the ligand (key) fits into the active site (lock) of the receptor. nih.gov

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor and the ligand are required. Receptor structures are often obtained from experimental sources like the Protein Data Bank (PDB). nih.govnih.gov The preparation phase typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. nih.gov The ligand's structure can be built using molecular modeling software and is usually optimized to find its lowest energy conformation.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind, known as the binding site or active site, must be defined. This can be based on the location of a known inhibitor or by using algorithms that identify potential binding pockets on the protein surface. nih.gov A grid box is typically generated around the binding site to define the search space for the docking algorithm.

Docking Algorithm and Scoring Function: The docking algorithm systematically explores different conformations and orientations of the ligand within the binding site. hansshodhsudha.com There are various search algorithms available, each with its own strengths and weaknesses. As the algorithm generates different poses, a scoring function is used to estimate the binding affinity for each pose. researchgate.net Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and solvation effects. nih.gov

Analysis of Docking Results: The output of a molecular docking simulation is a set of possible binding poses ranked by their predicted binding affinities (scores). hansshodhsudha.com The pose with the best score is considered the most likely binding mode. These results are then visualized and analyzed to understand the specific interactions between the ligand and the amino acid residues of the receptor. nih.gov The quality of a docking protocol is often validated by its ability to reproduce the experimentally determined binding mode of a known ligand, typically by measuring the root-mean-square deviation (RMSD) between the docked pose and the experimental structure. An RMSD value of less than 2.0 Å is generally considered a successful prediction. nih.gov

Mechanistic Biological Studies of 2 2 Chloro 4 Methylphenoxy Acetamide Non Human, Excluding Efficacy and Toxicology

Investigation of Molecular Mechanisms of Action in Biological Systems

A thorough search has not identified any peer-reviewed studies detailing the molecular mechanisms of action for 2-(2-Chloro-4-methylphenoxy)acetamide in any biological system. Research that would elucidate the specific signaling pathways, intracellular cascades, or molecular processes affected by this compound is not present in the available literature. Therefore, no data can be presented on how this compound exerts a biological effect at a molecular level.

Utilization as a Biochemical Probe for Pathway Elucidation

There is no evidence in the scientific literature to suggest that this compound has been utilized as a biochemical probe. Its potential application for the elucidation of biochemical pathways, such as identifying or characterizing new components of a signaling cascade, has not been a subject of published research.

Studies on Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

No studies have been found that report on the direct interaction of this compound with specific molecular targets. Research activities such as enzyme inhibition assays, receptor binding studies, or proteomic analyses to identify its binding partners have not been published. Consequently, there is no data to populate tables regarding its affinity, potency, or inhibitory constants for any specific enzyme or receptor.

Data Tables

Due to the absence of relevant research findings, no data tables can be generated.

Environmental Transformation and Degradation Pathways of 2 2 Chloro 4 Methylphenoxy Acetamide

Microbial Decomposition Mechanisms

The primary mechanism for the breakdown of many organic pesticides in the soil and water is microbial degradation. orst.eduulster.ac.uk Bacteria and fungi possess diverse enzymatic systems capable of transforming complex organic molecules into simpler, and often less toxic, substances.

Fungal Biotransformation Processes

Fungi are known to play a significant role in the degradation of phenoxyalkanoic acid herbicides, which share the 2-chloro-4-methylphenoxy core structure with the subject compound. For instance, the endophytic fungus Phomopsis sp. has been shown to effectively degrade 4-chloro-2-methylphenoxyacetic acid (MCPA). aloki.hu The initial step in this fungal-mediated degradation is the cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (B52076). aloki.hu It is plausible that fungi could initiate the degradation of 2-(2-Chloro-4-methylphenoxy)acetamide through a similar mechanism, attacking the ether bond to release the phenolic moiety. The addition of organic matter, such as plant litter, can enhance fungal activity and accelerate the degradation of related herbicides, suggesting a similar effect could be expected for this compound. nih.govnih.gov

Bacterial Degradation Pathways

Bacterial degradation of phenoxyalkanoic acid herbicides like MCPA and 2,4-D is well-documented and often initiated by the cleavage of the ether-linked side chain. researchgate.netacs.org This initial step is frequently catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene or similar genes. nih.gov This reaction produces the corresponding phenol (B47542), in this case, 4-chloro-2-methylphenol. nih.gov Genera such as Pseudomonas, Cupriavidus, and Aminobacter have been identified as key players in the degradation of these herbicides. researchgate.netnih.gov

Following the initial cleavage of the phenoxy group, the acetamide (B32628) side chain of this compound would likely undergo hydrolysis. Microbial amidases are enzymes that catalyze the cleavage of amide bonds. This would transform the acetamide group into acetic acid and ammonia. Therefore, a putative bacterial degradation pathway for this compound would involve two main steps:

Cleavage of the ether bond to yield 4-chloro-2-methylphenol and acetamide.

Hydrolysis of acetamide to acetic acid and ammonia.

The resulting 4-chloro-2-methylphenol would then be subject to further degradation, typically involving hydroxylation and ring cleavage, eventually leading to mineralization.

Chemical Transformation and Fate in Abiotic Environments

In addition to microbial processes, abiotic factors can contribute to the transformation of pesticides in the environment. The primary abiotic degradation pathways for compounds like this compound are likely hydrolysis and photolysis.

Studies on chloroacetamide herbicides have shown that they can undergo hydrolysis, particularly under acidic or basic conditions. nih.govacs.org Base-catalyzed hydrolysis often proceeds through a nucleophilic substitution reaction, replacing the chlorine atom with a hydroxyl group, or through cleavage of the amide bond. nih.govresearchgate.net Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether linkages. nih.gov For this compound, hydrolysis under environmental conditions (circumneutral pH) is expected to be slow, but could be more significant in specific microenvironments with higher or lower pH.

Photolysis, or degradation by sunlight, is another potential abiotic pathway. ulster.ac.uk The phenoxyalkanoic acid herbicide MCPA is known to be moderately susceptible to photolysis. fao.org The rate of photolytic degradation is influenced by factors such as the intensity of sunlight and the presence of sensitizing agents in the water or on soil surfaces. It is conceivable that this compound would also undergo photolytic degradation, potentially involving cleavage of the ether bond or transformation of the aromatic ring.

Identification of Degradation Products and Intermediates

Based on the analogous degradation pathways of structurally similar compounds, a number of potential degradation products and intermediates of this compound can be proposed. The primary intermediates would likely result from the initial cleavage of the ether or amide bond.

Table 1: Potential Degradation Products of this compound

| Precursor Compound | Degradation Pathway | Potential Degradation Product/Intermediate |

|---|---|---|

| This compound | Microbial Ether Cleavage | 4-chloro-2-methylphenol |

| This compound | Microbial Ether Cleavage | Acetamide |

| This compound | Abiotic/Microbial Amide Hydrolysis | 2-(2-Chloro-4-methylphenoxy)acetic acid |

| Acetamide | Microbial Hydrolysis | Acetic acid |

| Acetamide | Microbial Hydrolysis | Ammonia |

| 4-chloro-2-methylphenol | Further Microbial Degradation | Chlorinated catechols, Ring cleavage products |

It is important to reiterate that these degradation pathways and products are proposed based on existing knowledge of similar chemical structures. Rigorous experimental studies would be required to definitively identify the transformation products and degradation rates of this compound in various environmental compartments.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 4-chloro-2-methylphenol |

| Acetamide |

| Acetic acid |

| Ammonia |

Applications in Materials Science and Advanced Chemical Synthesis

Development of Novel Materials Possessing Unique Electronic or Optical Properties

While specific research focusing exclusively on creating electronic or optical materials from 2-(2-Chloro-4-methylphenoxy)acetamide is not widely documented, studies on closely related phenoxyacetamide derivatives demonstrate the potential of this chemical class. By modifying the core phenoxyacetamide structure, researchers have successfully developed materials with tailored properties.

A notable example involves the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , a compound structurally analogous to the subject acetamide (B32628). This molecule, designated as Sensor L1, was specifically designed and synthesized to function as an optical sensor for detecting anions. mdpi.com The study revealed that upon interaction with certain anions, such as fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻), the material exhibited a distinct color change visible to the naked eye, a phenomenon known as colorimetric sensing. This response is attributed to changes in the electronic structure of the molecule upon binding with the anion. The binding properties and optical response were investigated using UV-Vis spectroscopy, which showed a significant shift in the absorption spectrum in the presence of target anions. mdpi.com

Table 1: Anion Sensing Properties of a Phenoxyacetamide Analog (Sensor L1)

| Analyte (Anion) | Molar Ratio (Sensor:Anion) | Observed Color Change | Spectroscopic Observation |

|---|---|---|---|

| Fluoride (F⁻) | 1:1 | Colorless to Yellow | New absorption band appears |

| Acetate (CH₃COO⁻) | 1:1 | Colorless to Light Yellow | New absorption band appears |

| Chloride (Cl⁻) | 1:1 | No significant change | No significant change in spectrum |

| Bromide (Br⁻) | 1:1 | No significant change | No significant change in spectrum |

This data is based on the study of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, an analog of this compound. mdpi.com

Role as a Key Synthetic Intermediate in the Production of Diverse Valuable Compounds

The class of N-aryl 2-chloroacetamides, to which this compound belongs, are well-established as versatile intermediates in organic synthesis. nih.govresearchgate.netijpsr.info Their value lies in the chloroacetyl group, where the chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity allows for the straightforward attachment of various functional groups, leading to the synthesis of a wide array of more complex and often biologically active molecules. researchgate.net

A clear illustration of this synthetic utility is the preparation of N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide . In this synthesis, the core structure is constructed by reacting 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide . nih.govnih.gov This reaction demonstrates how the 2-(2-chloro-4-methylphenoxy) scaffold is assembled and can be further functionalized. The synthesis is typically performed under reflux conditions in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724) (CH₃CN). nih.gov

Table 2: Synthesis of N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

|---|---|---|---|---|---|

| 2-chloro-4-methylphenol | N-benzyl-2-chloroacetamide | K₂CO₃ | CH₃CN | Reflux for 3 hours | N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide |

This table summarizes the synthesis which builds the core structure of the target compound's derivatives. nih.gov

The reactivity of the chloroacetamide moiety has been exploited to synthesize a variety of compounds. For example, similar chloroacetamide intermediates are reacted with thiourea (B124793) derivatives to create complex molecules with potential pharmacological applications. mdpi.com This demonstrates the role of the chloroacetamide group as a reliable anchor point for chemical elaboration, enabling the production of diverse and valuable compounds.

Exploration in Coordination Chemistry as Ligands

In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The compound this compound possesses several atoms with lone pairs of electrons—specifically the carbonyl oxygen, the ether oxygen, and the amide nitrogen—which are potential sites for coordinating with metal ions.

While there is a lack of specific studies detailing the use of this compound as a ligand, the functional groups it contains are well-known to participate in metal binding. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs), which often contain carboxylate groups structurally similar to the amide group, are used as ligands to form metal complexes with enhanced biological activities. nih.gov These complexes have shown promise in developing new therapeutic agents. nih.gov

Furthermore, nitrogen- and oxygen-containing heterocyclic compounds, such as quinoxaline (B1680401) derivatives, are extensively used as ligands to create transition metal complexes with unique photochemical and electrochemical properties. researchgate.netisca.meisca.in These examples from the broader field of chemistry underscore the potential of molecules like this compound to act as ligands. The formation of metal complexes could lead to novel materials with applications in catalysis, sensing, or medicine. The exploration of this compound in this capacity represents a promising avenue for future research.

Table 3: Examples of Related Functional Groups and Molecules Used as Ligands

| Ligand Class/Molecule | Coordinating Atoms | Metal Ions Coordinated | Reference |

|---|---|---|---|

| NSAIDs (e.g., Tolfenamic acid) | Oxygen (from carboxylate) | Zinc (Zn) | nih.gov |

| Quinoxaline Derivatives | Nitrogen | Copper (Cu), Ruthenium (Ru), Cobalt (Co), Nickel (Ni) | researchgate.netisca.in |

| Acetylacetonate (acac) | Oxygen | Chromium (Cr), Vanadium (V) | rsc.org |

This table illustrates the coordination potential of functional groups similar to those in this compound.

Emerging Trends and Future Research Perspectives for 2 2 Chloro 4 Methylphenoxy Acetamide

Advancements in Synthetic Methodologies and Efficiency

Traditional synthesis of phenoxyacetamide derivatives often involves multi-step processes, such as the reaction of a substituted phenol (B47542) with a chloroacetylating agent followed by amidation. For instance, a common route involves reacting a substituted phenol with chloroacetyl chloride to form an intermediate, which is then reacted with an amine. researchgate.net Another approach is the condensation of a phenoxyacetic acid with an amine using a coupling agent. uomphysics.net

Future research is focused on overcoming the limitations of these classical methods by developing more efficient, cost-effective, and environmentally benign synthetic strategies. Key advancements include:

Catalyst Development: The exploration of novel catalysts is a primary focus. Recent developments in synthetic chemistry, such as the use of palladium catalysts for cross-coupling reactions, could be adapted to create more efficient C-O bond formations, a key step in the synthesis of the phenoxy ether linkage. domainex.co.uk

Green Chemistry Approaches: There is a growing emphasis on replacing hazardous solvents and reagents. Future syntheses may employ greener solvents like ionic liquids or water, and utilize energy-efficient methods such as microwave-assisted or ultrasound-promoted reactions to reduce reaction times and improve yields.

Photoredox Catalysis: Visible-light-mediated synthesis is an emerging area that offers mild reaction conditions for forming complex molecules. mdpi.com This strategy could be applied to develop novel pathways for the amidation or functionalization of the 2-(2-chloro-4-methylphenoxy)acetamide scaffold. mdpi.com

These advancements aim to streamline the production of this compound and its analogues, making them more accessible for further research and potential applications.

Integration of Advanced Computational Techniques in Design and Discovery

The integration of computational chemistry has revolutionized the process of drug discovery and materials science, and this trend is heavily influencing research on phenoxyacetamide derivatives. In silico techniques allow for the rapid screening of virtual libraries, prediction of properties, and rational design of molecules with desired activities, significantly reducing the time and cost associated with laboratory experiments.

Molecular Docking and Dynamics: These techniques are crucial for identifying potential biological targets. For example, studies on similar phenoxyacetamide scaffolds have used molecular docking and molecular dynamics (MD) simulations to identify them as potential inhibitors of enzymes like DOT1L (a histone methyltransferase) and α-glucosidase. nih.govresearchgate.net MD simulations further help in understanding the stability of the compound within the enzyme's active site and the key interactions that govern binding affinity. nih.govfrontiersin.org

Density Functional Theory (DFT): DFT calculations are employed to understand the intrinsic electronic properties of molecules. These studies can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting a molecule's reactivity and kinetic stability. uomphysics.netnih.gov The HOMO-LUMO energy gap, for instance, describes the molecule's hardness and the difficulty of transferring electrons. uomphysics.net

Pharmacokinetic and ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles. In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives of this compound. researchgate.netfrontiersin.org This allows researchers to prioritize compounds that are more likely to be orally bioavailable and have favorable safety profiles before committing to their synthesis. frontiersin.org

The synergy between these computational methods provides a powerful platform for designing novel this compound derivatives with tailored biological activities, whether for therapeutic or agrochemical purposes.

| Computational Technique | Application/Purpose | Key Findings/Predictions | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity to biological targets. | Identified phenoxyacetamides as potential inhibitors of DOT1L, α-glucosidase, and COX-2. | nih.govresearchgate.netmdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. | Confirmed stable binding of phenoxyacetamide derivatives in enzyme active sites. | nih.govfrontiersin.org |

| Density Functional Theory (DFT) | Analyzing molecular structure, electronic properties, and reactivity. | Calculated HOMO-LUMO energy gaps and molecular electrostatic potential to understand molecular stability and interaction sites. | uomphysics.netnih.gov |

| ADMET Prediction | In silico assessment of drug-likeness and pharmacokinetic properties. | Screened for compounds with high gastrointestinal absorption and adherence to Lipinski's rule of five. | researchgate.netfrontiersin.org |

Expanding the Scope of Mechanistic Understanding in Chemical and Biological Systems

Future research is moving beyond simply synthesizing and screening compounds to developing a fundamental understanding of how this compound and its derivatives function at a molecular level.

In chemical systems, this involves detailed studies of reaction kinetics and mechanisms. Computational tools, such as the analysis of molecular electrostatic potential (MEP), can reveal the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity. uomphysics.netmdpi.com Understanding how the electronic structure is influenced by substituents on the phenoxy ring can guide the synthesis of derivatives with specific chemical properties. mdpi.com

In biological systems, the focus is on elucidating the precise mechanism of action. While the parent class of phenoxyacetic acids is known for herbicidal activity, newer research on phenoxyacetamides points towards more specific therapeutic targets. nih.govmdpi.com Identifying the specific enzymes or receptors that this compound interacts with is a key goal. For example, the discovery that certain phenoxyacetamide derivatives can act as competitive inhibitors of α-glucosidase opens a new avenue for research into their potential as anti-diabetic agents. researchgate.net Similarly, their ability to interact with the active site of COX-2 suggests a potential role as anti-inflammatory agents. mdpi.com

Future investigations will likely involve:

Target Identification and Validation: Using chemoproteomics and other advanced biochemical techniques to identify the specific cellular proteins that bind to this compound.

Structural Biology: Obtaining crystal structures of the compound in complex with its biological targets to visualize the precise molecular interactions. This information is invaluable for structure-based drug design.

Systems Biology: Studying the downstream effects of the compound's interaction with its target on cellular pathways and networks to understand its broader biological impact.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-chloro-4-methylphenoxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution, where 2-chloro-4-methylphenol reacts with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. Stirring at room temperature for 24 hours under inert atmosphere typically yields the product, with purification via filtration and solvent evaporation . Variations in base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. acetonitrile) can alter reaction efficiency. Monitoring via TLC is critical to track progress .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm molecular structure by identifying peaks for the chloro-methylphenoxy moiety (δ ~6.8–7.2 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. For example, dihedral angles between the acetamide group and aromatic ring (~83°) indicate steric or electronic twisting .

- FTIR : Stretching frequencies for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood to prevent inhalation of fine particles. Waste should be segregated into halogenated organic containers and processed via incineration or licensed disposal services. Emergency procedures for spills include adsorption with inert materials (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can X-ray crystallography and software tools (e.g., SHELXL, ORTEP-3) elucidate the crystal packing and hydrogen-bonding networks of this compound?

- Methodological Answer : SHELXL refines crystallographic data by optimizing positional and thermal parameters, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions. For example, N–H···O hydrogen bonds often form layers parallel to the ab plane, stabilizing the crystal lattice. Graph-set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding patterns .

Q. How do substituents on the phenoxy ring influence the compound’s bioactivity, and what computational methods validate these effects?

- Methodological Answer : Substituents like chloro and methyl groups modulate electronic effects (e.g., electron withdrawal/donation) and steric bulk, affecting binding to biological targets. Molecular docking (AutoDock 4.2) and DFT calculations predict interactions with enzymes (e.g., SARS-CoV-2 main protease). Docking scores (ΔG values) and binding poses (hydrogen bonds, π-π stacking) correlate with experimental IC₅₀ data .

Q. What strategies resolve contradictions in reported synthetic yields or crystallographic data for structurally related acetamides?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (solvent purity, base stoichiometry). For example, trace moisture in K₂CO₃ may reduce efficacy, necessitating drying protocols .

- Crystallographic Variations : Cross-validate using multiple refinement programs (SHELXL vs. SIR97). Discrepancies in bond lengths (>0.02 Å) may indicate twinning or disordered solvent, requiring data recollection or alternative space group assignments .

Q. How can hydrogen-bonding patterns in this compound inform co-crystal engineering for enhanced solubility?

- Methodological Answer : Analyze hydrogen-bond donor/acceptor profiles using Mercury software. Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can introduce O–H···N or N–H···O interactions, improving aqueous solubility. Graph-set descriptors (e.g., C(4) chains) guide co-former selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.